

Synthesis of (9Z)-Pentadecenoyl-CoA for Research Applications

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Compound of Interest

Compound Name: (9Z)-pentadecenoyl-CoA

Cat. No.: B15598663

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Application Notes

(9Z)-Pentadecenoyl-CoA is the activated form of (9Z)-pentadecenoic acid, a monounsaturated odd-chain fatty acid. Its synthesis is crucial for a variety of research applications, particularly in the fields of metabolic diseases, cell signaling, and drug development. As an activated fatty acid, it serves as a key intermediate in numerous cellular processes.

Key Research Applications:

- **Metabolic Studies:** **(9Z)-Pentadecenoyl-CoA** is a substrate for enzymes involved in fatty acid metabolism, including those in β -oxidation and lipid synthesis pathways.[1][2] Researchers can use this molecule to investigate the substrate specificity and kinetics of these enzymes, providing insights into the metabolic fate of odd-chain monounsaturated fatty acids. The β -oxidation of odd-chain fatty acids yields propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA, a process known as anaplerosis.[2]
- **Cell Signaling:** Long-chain fatty acyl-CoAs, including **(9Z)-pentadecenoyl-CoA**, are emerging as important signaling molecules that can modulate the activity of various proteins and cellular pathways.[3] For instance, odd-chain fatty acids and their derivatives have been shown to interact with key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (mTOR).[4][5] The availability of synthetic **(9Z)-pentadecenoyl-CoA** allows for detailed in vitro and cell-based assays to elucidate its specific signaling roles.

- **Drug Development:** Understanding the enzymes that metabolize **(9Z)-pentadecenoyl-CoA** can inform the development of novel therapeutics for metabolic disorders. For example, inhibitors or activators of acyl-CoA synthetases or other downstream enzymes could be identified through screening assays using **(9Z)-pentadecenoyl-CoA** as a substrate.
- **Nutritional Research:** Pentadecanoic acid (C15:0), the precursor to **(9Z)-pentadecenoyl-CoA**, is gaining attention as a potential essential fatty acid with various health benefits.[\[6\]](#)[\[7\]](#)[\[8\]](#) Studying the metabolism and cellular effects of its activated form can help to understand the molecular mechanisms behind these benefits.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (9Z)-Pentadecenoyl-CoA

This protocol describes the synthesis of **(9Z)-pentadecenoyl-CoA** from (9Z)-pentadecenoic acid using a long-chain acyl-CoA synthetase (ACSL). This method is preferred for its high specificity and yield under mild reaction conditions.[\[9\]](#)

Materials:

- (9Z)-Pentadecenoic acid
- Coenzyme A (CoA-SH), lithium salt
- ATP, disodium salt
- Long-chain Acyl-CoA Synthetase (e.g., from *Pseudomonas* sp. or rat liver microsomes)
- Triton X-100
- Potassium phosphate buffer (100 mM, pH 7.5)
- Magnesium chloride (MgCl₂)
- Dithiothreitol (DTT)
- Bovine Serum Albumin (BSA), fatty acid-free

- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Acetonitrile
- Trifluoroacetic acid (TFA)

Procedure:

- Preparation of Substrate Solution:
 - Prepare a 10 mM stock solution of (9Z)-pentadecenoic acid in ethanol.
 - For the reaction, create a 1 mM working solution by dissolving an appropriate amount of the stock solution in the reaction buffer containing 2 mM Triton X-100 to ensure solubility.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order:
 - Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 1 ml
 - CoA-SH (to a final concentration of 1 mM)
 - ATP (to a final concentration of 5 mM)
 - MgCl₂ (to a final concentration of 10 mM)
 - DTT (to a final concentration of 2 mM)
 - BSA (to a final concentration of 0.1 mg/ml)
 - (9Z)-Pentadecenoic acid working solution (to a final concentration of 0.5 mM)
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Enzymatic Reaction:
 - Initiate the reaction by adding Long-chain Acyl-CoA Synthetase to a final concentration of 0.1 U/ml.

- Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
- Reaction Termination and Product Purification:
 - Stop the reaction by adding 100 µl of 10% (v/v) acetic acid.
 - Purify the **(9Z)-pentadecenoyl-CoA** using a C18 SPE cartridge.
 - Condition the cartridge with 5 ml of methanol followed by 5 ml of water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with 5 ml of water containing 0.1% TFA to remove unreacted CoA, ATP, and other salts.
 - Elute the **(9Z)-pentadecenoyl-CoA** with 5 ml of 80% acetonitrile in water containing 0.1% TFA.
 - Lyophilize the eluate to obtain the purified product.
- Quantification and Characterization:
 - Resuspend the lyophilized product in a suitable buffer.
 - Determine the concentration of **(9Z)-pentadecenoyl-CoA** by measuring its absorbance at 260 nm (molar extinction coefficient for the adenine ring of CoA is 16,400 M⁻¹cm⁻¹).
 - Confirm the identity and purity of the product by HPLC-MS analysis.

Protocol 2: Monitoring Acyl-CoA Synthetase Activity

This protocol provides a method to measure the activity of the acyl-CoA synthetase used in the synthesis reaction, ensuring the enzyme is active. A fluorometric assay is described, which is highly sensitive.^{[10][11]}

Materials:

- Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)^{[10][11]}

- (9Z)-Pentadecenoic acid as the substrate

- 96-well black microplate

- Fluorometric microplate reader

Procedure:

- Reagent Preparation:

- Prepare all reagents provided in the assay kit according to the manufacturer's instructions.
- Prepare a stock solution of (9Z)-pentadecenoic acid.

- Assay Procedure:

- Prepare a standard curve using the provided standard (e.g., H_2O_2 or a specific acyl-CoA).
- In the wells of the 96-well plate, add the sample containing the acyl-CoA synthetase.
- Prepare a reaction mixture containing the assay buffer, enzyme mix, developer, and probe as per the kit protocol. Add (9Z)-pentadecenoic acid as the substrate.
- Initiate the reaction and measure the fluorescence kinetically at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm)[10] for 30-60 minutes at 37°C.
- Include appropriate controls, such as a no-enzyme control and a no-substrate control.

- Data Analysis:

- Calculate the rate of the reaction from the linear portion of the kinetic curve.
- Use the standard curve to determine the amount of product formed per unit time.
- Express the enzyme activity in appropriate units (e.g., mU/ml, where 1 mU is the amount of enzyme that catalyzes the formation of 1 nmol of product per minute).

Data Presentation

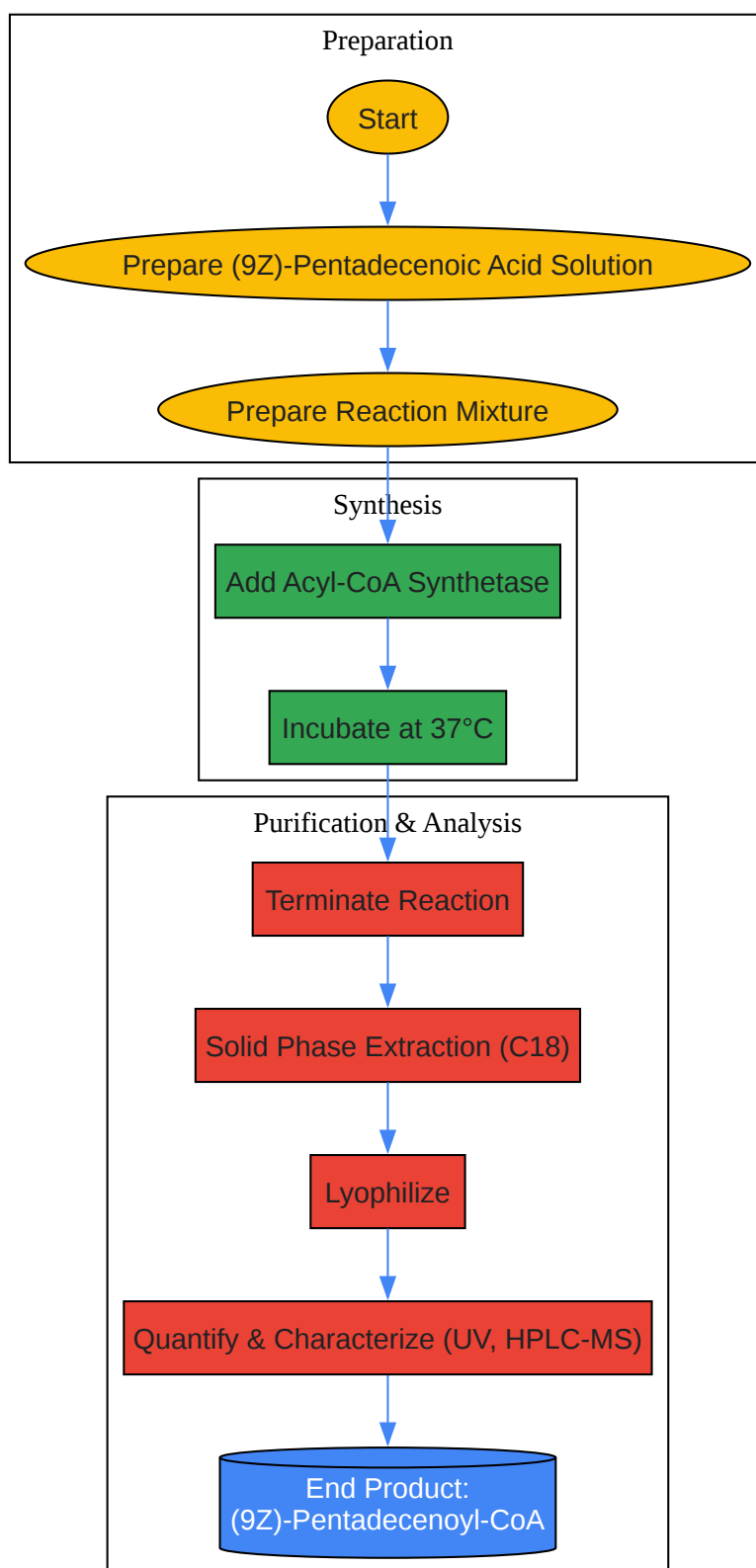
Table 1: Quantitative Summary of **(9Z)-Pentadecenoyl-CoA** Synthesis

Parameter	Value	Unit	Notes
Starting Material	(9Z)-Pentadecenoic acid	-	-
Enzyme	Long-chain Acyl-CoA Synthetase	-	-
Reaction Time	1-2	hours	-
Reaction Temperature	37	°C	-
Typical Yield	80-95	%	Based on the limiting substrate (CoA or fatty acid)
Purity (by HPLC)	>95	%	-
Storage Temperature	-80	°C	To prevent hydrolysis of the thioester bond

Table 2: Characterization Data for Synthesized **(9Z)-Pentadecenoyl-CoA**

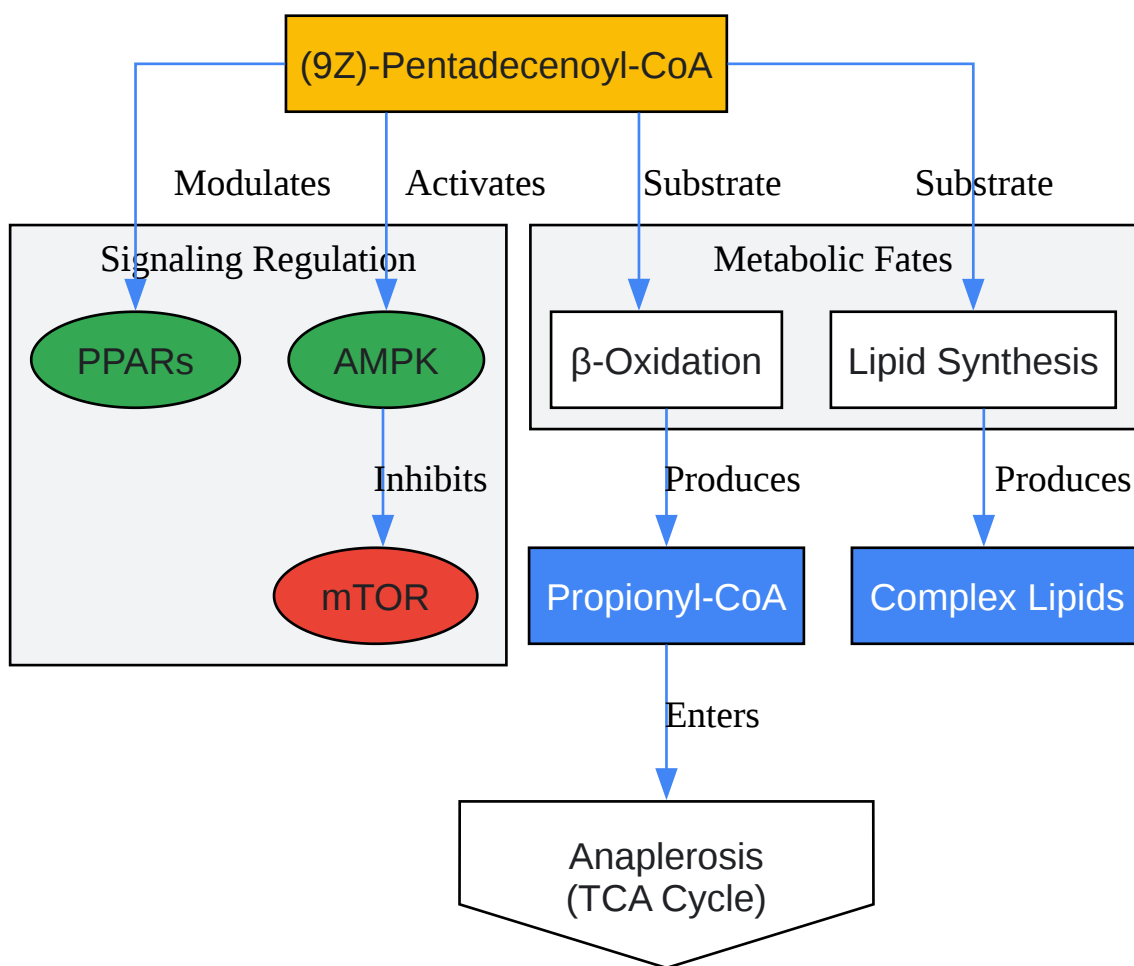
Analysis Method	Expected Result
UV-Vis Spectroscopy	Absorbance maximum at 260 nm
HPLC-MS	A major peak corresponding to the calculated mass of (9Z)-pentadecenoyl-CoA
¹ H NMR	Characteristic peaks for the fatty acyl chain and the CoA moiety

Mandatory Visualizations



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Caption: Workflow for the enzymatic synthesis of **(9Z)-pentadecenoyl-CoA**.



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Caption: Potential metabolic and signaling pathways of **(9Z)-pentadecenoyl-CoA**.

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